REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[C:8]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)[CH:7]=1.CC1C=C(C2C=C(C=C([N+]([O-])=O)C=2)OCC(OC)=O)C=CN=1.NC1C=C(C=C(C2C=CN=C(C)C=2)C=1)OCC(OC)=O>>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[C:8]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([CH3:21])[CH:16]=2)[CH:7]=1
|
Name
|
|
Quantity
|
694 mg
|
Type
|
reactant
|
Smiles
|
CN(CCOC1=CC(=CC(=C1)[N+](=O)[O-])C1=CC(=NC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1)C=1C=C(OCC(=O)OC)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(OCC(=O)OC)C=C(C1)C1=CC(=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel using 0-10% MeOH/CH2Cl2 for elution
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC=1C=C(C=C(C1)C1=CC(=NC=C1)C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 582 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |